Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a dimethylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline core can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A simpler compound with similar functional groups but lacking the quinoline core.
4-(dimethylamino)phenyl derivatives: Compounds with variations in the substituents on the phenyl ring, affecting their chemical and biological properties.
Quinoline derivatives: Compounds with different substituents on the quinoline core, leading to diverse applications in chemistry and medicine.
Uniqueness
Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core with a dimethylamino group and an ethyl ester. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C24H32N2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H32N2O3/c1-7-17-22(23(28)29-8-2)20(15-9-11-16(12-10-15)26(5)6)21-18(25-17)13-24(3,4)14-19(21)27/h9-12,20,25H,7-8,13-14H2,1-6H3 |
InChI Key |
JAYGAWBQMHLLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.